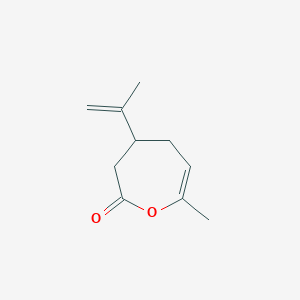
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is an organic compound with a unique structure that includes a dihydrooxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-methyl-3-penten-2-one, which undergoes a series of reactions including aldol condensation and subsequent cyclization to form the dihydrooxepin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and prop-1-en-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4,5-dihydrooxepin-2(3H)-one
- 7-Methyl-4,5-dihydrooxepin-2(3H)-one
- 4-(Prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
Uniqueness
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is unique due to the presence of both a methyl group and a prop-1-en-2-yl group on the dihydrooxepin ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds.
Properties
CAS No. |
145641-63-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
7-methyl-4-prop-1-en-2-yl-4,5-dihydro-3H-oxepin-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h4,9H,1,5-6H2,2-3H3 |
InChI Key |
QBUFZUDLOMVZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC(=O)O1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















